REACTION_CXSMILES
|
[OH:1][C:2]([CH3:8])([CH3:7])[CH2:3][C:4]([OH:6])=[O:5].[CH3:9]O.Cl>>[OH:1][C:2]([CH3:8])([CH3:7])[CH2:3][C:4]([O:6][CH3:9])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the solution
|
Type
|
CUSTOM
|
Details
|
as reacted by distillation under a reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |